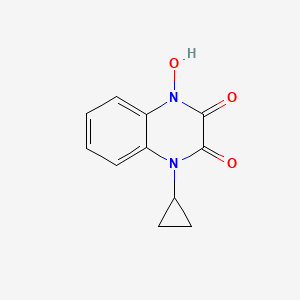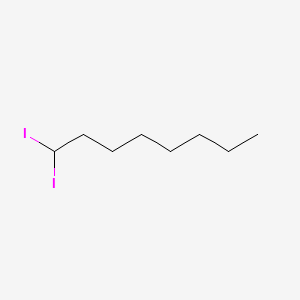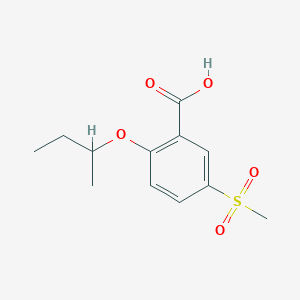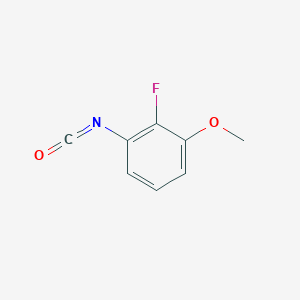
Ethyl6-bromo-1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl6-bromo-1-naphthoate is an organic compound with the molecular formula C13H11BrO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an ester and a bromine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl6-bromo-1-naphthoate can be synthesized through several methods. One common approach involves the bromination of ethyl naphthalenecarboxylate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position of the naphthalene ring.
Industrial Production Methods: In an industrial setting, the production of ethyl 6-bromonaphthalenecarboxylate may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl6-bromo-1-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution: Formation of various substituted naphthalenecarboxylates.
Oxidation: Production of naphthalene carboxylic acids.
Reduction: Generation of naphthalenemethanol derivatives.
Scientific Research Applications
Ethyl6-bromo-1-naphthoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-bromonaphthalenecarboxylate involves its interaction with molecular targets and pathways. The bromine substituent and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Ethyl6-bromo-1-naphthoate can be compared with other similar compounds, such as:
Ethyl naphthalenecarboxylate: Lacks the bromine substituent, resulting in different reactivity and applications.
6-Bromonaphthalene: Lacks the ester group, affecting its solubility and chemical behavior.
Other brominated naphthalenes: Varying positions of bromine substitution lead to differences in chemical properties and uses.
Properties
Molecular Formula |
C13H11BrO2 |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
ethyl 6-bromonaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H11BrO2/c1-2-16-13(15)12-5-3-4-9-8-10(14)6-7-11(9)12/h3-8H,2H2,1H3 |
InChI Key |
PBOSXVWREMLCHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


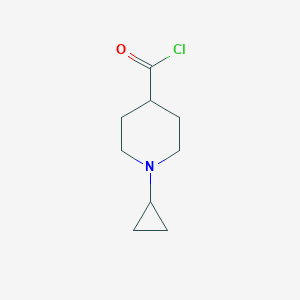
![8-Azabicyclo[3.2.1]oct-2-ene, 8-methyl-3-(2-naphthalenyl)-](/img/structure/B8505343.png)
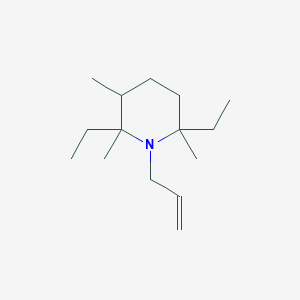
![Methanone,4-morpholinyl[5,6,7,8-tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazin-1-yl]-](/img/structure/B8505354.png)
